molecular formula C13H21NO B14244629 2-Butanol, 3,3-dimethyl-1-(methylphenylamino)- CAS No. 189809-57-2

2-Butanol, 3,3-dimethyl-1-(methylphenylamino)-

Cat. No.: B14244629
CAS No.: 189809-57-2
M. Wt: 207.31 g/mol
InChI Key: CJYJBBANFIMXQI-UHFFFAOYSA-N
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Description

2-Butanol, 3,3-dimethyl-1-(methylphenylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a butanol backbone, with additional methyl and phenylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 3,3-dimethyl-1-(methylphenylamino)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-butanol with 3,3-dimethyl-1-chlorobutane in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 3,3-dimethyl-1-(methylphenylamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-Butanol, 3,3-dimethyl-1-(methylphenylamino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butanol, 3,3-dimethyl-1-(methylphenylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-butanol: A structurally similar compound with a hydroxyl group and two methyl groups attached to the butanol backbone.

    2-Butanol, 3-methyl-: Another similar compound with a methyl group attached to the butanol backbone.

Uniqueness

2-Butanol, 3,3-dimethyl-1-(methylphenylamino)- is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various applications.

Properties

CAS No.

189809-57-2

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3,3-dimethyl-1-(N-methylanilino)butan-2-ol

InChI

InChI=1S/C13H21NO/c1-13(2,3)12(15)10-14(4)11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3

InChI Key

CJYJBBANFIMXQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN(C)C1=CC=CC=C1)O

Origin of Product

United States

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